molecular formula C14H18N2O4 B076199 Diethyl (6-methyl-2-pyridylaminomethylene)malonate CAS No. 13250-95-8

Diethyl (6-methyl-2-pyridylaminomethylene)malonate

Cat. No. B076199
CAS RN: 13250-95-8
M. Wt: 278.3 g/mol
InChI Key: IAXFBMUDERBERN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl (6-methyl-2-pyridylaminomethylene)malonate is a compound used as a precursor in the synthesis of various biologically active quinoline derivatives. Its importance lies in the biological activities associated with quinoline derivatives, such as antiviral, immunosuppressive, anticancer, and photoprotective effects (Valle et al., 2018).

Synthesis Analysis

This compound can be synthesized through a nucleophilic vinyl substitution between specific anilines and diethyl ethoxymethylene malonate. A rapid, room temperature method for producing this compound involves reacting equimolar amounts of precursor materials in alcoholic KOH, yielding the product in 45-53% yield, which is beneficial for industrial-scale production (Valle et al., 2018).

Molecular Structure Analysis

Diethyl (6-methyl-2-pyridylaminomethylene)malonate and related compounds show varied crystalline structures depending on the substituents and the position of the hydroxy group, affecting the hydrogen bonding patterns within the structure. The structural differences significantly influence the molecular packing and interactions in the crystal lattice (Ilangovan et al., 2013).

Scientific Research Applications

  • Synthesis and Exciplex Formation : A study by Yuan et al. (1989) focused on the synthesis of a related bichromophoric compound and its exciplex formation in both fluid media and a polymer matrix. This research suggests potential applications in materials science, particularly in the study of molecular interactions and photophysical properties within polymer matrices (Yuan, Guo, Zhen, Tazuke, & Párkányi, 1989).

  • Precursor for Quinoline Derivatives : Valle et al. (2018) described the synthesis of a molecule similar to Diethyl (6-methyl-2-pyridylaminomethylene)malonate, which is a precursor in the multistage synthesis of quinoline derivatives with potential biological activities such as antiviral, immunosuppressive, anticancer, and photoprotector properties (Valle, Mangalaraja, Rivas, Becerra, & Naveenraj, 2018).

  • Asymmetric Enzymatic Acetylation : Egri et al. (1997) researched the synthesis and asymmetric enzymatic acetylation of prochiral dialkylacetal derivatives of 3-hydroxy-2-hydroxymethylpropanal, derived from diethyl malonates, suggesting its utility in asymmetric synthesis and enzymology (Egri, Fogassy, Novák, & Poppe, 1997).

  • Synthesis of Naphthyridine Derivatives : Xia Ming (2007) reported the synthesis of 1-Ethyl-4-Oxy-7-Methyl-1,8-Naphththyridine-3-Carboxylic Acid using a compound similar to Diethyl (6-methyl-2-pyridylaminomethylene)malonate. This synthesis process indicates its application in the creation of complex organic molecules, potentially useful in pharmaceutical research (Xia Ming, 2007).

  • Thiophosphoroselenenylations of CH-Acid Esters and Amides : Majewski and Przychodzeń (2021) described thiophosphoroselenenylation procedures of CH-acids, including derivatives of malonic and other acids, suggesting the compound's utility in organic synthesis and functional group transformations (Majewski & Przychodzeń, 2021).

Safety And Hazards

While specific safety and hazard information for Diethyl (6-methyl-2-pyridylaminomethylene)malonate was not found, general safety measures for handling chemicals include keeping away from heat/sparks/open flames/hot surfaces and wearing protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

diethyl 2-[[(6-methylpyridin-2-yl)amino]methylidene]propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O4/c1-4-19-13(17)11(14(18)20-5-2)9-15-12-8-6-7-10(3)16-12/h6-9H,4-5H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAXFBMUDERBERN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CNC1=CC=CC(=N1)C)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00157604
Record name Diethyl (((6-methyl-2-pyridyl)amino)methylene)malonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00157604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl (6-methyl-2-pyridylaminomethylene)malonate

CAS RN

13250-95-8
Record name 1,3-Diethyl 2-[[(6-methyl-2-pyridinyl)amino]methylene]propanedioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13250-95-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diethyl (((6-methyl-2-pyridyl)amino)methylene)malonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013250958
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 13250-95-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169694
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Diethyl (((6-methyl-2-pyridyl)amino)methylene)malonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00157604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diethyl [[(6-methyl-2-pyridyl)amino]methylene]malonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.032.925
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

20 g (92.5 mmol) of 2-ethoxymethylene-malonic acid diethyl ester and 10 g (92.5 mmol) of 2-amino-6-methylpyridine were heated neat at 110° C. for 2 h. The reaction was allowed to cool to room temperature and the product was recrystallized from dichloromethane and hexane to afford 21.8 g of 2-[(6-Methyl-pyridin-2-ylamino)-methylene]-malonic acid diethyl ester as a white solid.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Add diethyl ethoxymethylenemalonate (10.0 ml, 55.0 mmol) to a solution of 6-methyl-pyridin-2-ylamine (5.41 g, 50.0 mmol) in toluene (100 ml). Heat the mixture under reflux overnight. Evaporate the solvent in vacuo to provide 2-[(6-methyl-pyridin-2-ylamino)-methylene]-malonic acid diethyl ester (14.8 g) as a white solid. MS (ES+): 279 (M+H).
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
5.41 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Diethyl (6-methyl-2-pyridylaminomethylene)malonate
Reactant of Route 2
Reactant of Route 2
Diethyl (6-methyl-2-pyridylaminomethylene)malonate
Reactant of Route 3
Reactant of Route 3
Diethyl (6-methyl-2-pyridylaminomethylene)malonate

Citations

For This Compound
2
Citations
L Crocetti, G Floresta, S Nazir, C Vergelli, A Bhogal… - Structural Chemistry, 2022 - Springer
We report here synthetic approaches to access new classes of small molecules based on three heterocyclic scaffolds, ie 3,7-dihydropyrimido[4,5-d]pyridazine-4,8-dione, 1,8-…
Number of citations: 3 link.springer.com
A Cilibrizzi - 2010 - flore.unifi.it
DECLARATION: This dissertation is submitted in partial fulfilment of the requirements for the Certificate of Postgraduate Studies. It describes work carried out in the Pharmaceutical …
Number of citations: 3 flore.unifi.it

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.